molecular formula C22H23N3O4 B2770668 Ethyl 1-[2-(4-ethylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate CAS No. 942034-88-0

Ethyl 1-[2-(4-ethylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

Cat. No. B2770668
M. Wt: 393.443
InChI Key: OTRKOMQAIVFWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[2-(4-ethylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research on Ethyl 1-[2-(4-ethylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate and related compounds has primarily focused on their synthesis, structural properties, and potential as intermediates in the development of various heterocyclic compounds. These studies offer insights into the versatility of naphthyridine derivatives in organic synthesis and their applicability in generating compounds with potential biological activities.

  • Synthetic Approaches

    Various synthetic routes have been explored to create naphthyridine derivatives, showcasing the adaptability of these compounds in chemical synthesis. For instance, ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates were synthesized from diethyl 2,6-diethylpyridine-3,5-dicarboxylates through a one-step aminomethinylation process, highlighting a method to produce 4-substituted and 6-substituted derivatives efficiently (Balogh, Hermecz, Simon, & Pusztay, 2009).

  • Chemical Transformations

    The versatility of naphthyridine carboxylates in chemical transformations is evident from studies where precursors of nalidixic acid were converted into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines, demonstrating the potential for generating complex heterocyclic systems (Plisson & Chenault, 2001).

  • Ligand Synthesis for Metal Complexes

    The synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety for metal complexes showcases the application of these compounds in coordinating chemistry, aiming at modifying the electronic absorption properties of metal complexes and facilitating the attachment to semiconductor surfaces for potential use in photovoltaic devices (Zong, Zhou, & Thummel, 2008).

properties

IUPAC Name

ethyl 1-[2-(4-ethylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-4-15-7-9-16(10-8-15)24-19(26)13-25-12-18(22(28)29-5-2)20(27)17-11-6-14(3)23-21(17)25/h6-12H,4-5,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRKOMQAIVFWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[2-(4-ethylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

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